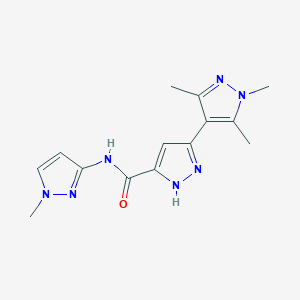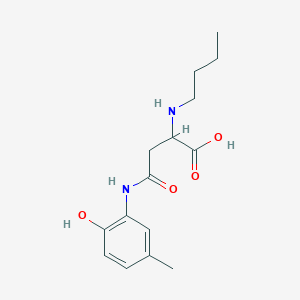
1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that belongs to the class of bipyrazole derivatives This compound is characterized by its unique structure, which includes multiple pyrazole rings and various methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of methyl groups and the formation of the bipyrazole structure. Common reagents used in these reactions include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the compound.
Wissenschaftliche Forschungsanwendungen
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and modulating biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1’,3’,5’-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide
- Pesticidally active pyridyl- and pyrimidyl-substituted thiazole derivatives
Uniqueness
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its multi-pyrazole structure and the presence of multiple methyl groups. This structural complexity contributes to its diverse chemical reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, specificity, and efficacy in various applications.
Eigenschaften
Molekularformel |
C14H17N7O |
|---|---|
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
N-(1-methylpyrazol-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H17N7O/c1-8-13(9(2)21(4)18-8)10-7-11(17-16-10)14(22)15-12-5-6-20(3)19-12/h5-7H,1-4H3,(H,16,17)(H,15,19,22) |
InChI-Schlüssel |
LRKPTHWFGWAZJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=NN(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180470.png)
![1-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]phenyl}ethanone](/img/structure/B12180479.png)


![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)


![2-(5-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12180508.png)
![Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine](/img/structure/B12180517.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180525.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12180535.png)
methanone](/img/structure/B12180540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180543.png)
